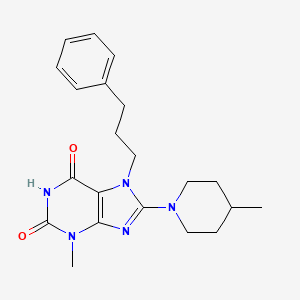
3-methyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its structure is characterized by a purine core with various functional groups that contribute to its biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound primarily involves its interaction with various biological macromolecules. It has been shown to act as a ligand for several serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating potential antidepressant and anxiolytic properties. The compound may modulate neurotransmission pathways by binding to these receptors, potentially influencing mood and anxiety levels.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antidepressant and Anxiolytic Effects
- Studies have demonstrated that derivatives of this compound can bind to serotonin receptors, suggesting their potential use in treating depression and anxiety disorders.
2. Analgesic and Anti-inflammatory Properties
- The compound has been investigated for its analgesic effects, showing promise in pain management scenarios. Its anti-inflammatory capabilities further enhance its therapeutic profile .
3. Enzyme Inhibition
- Research indicates that it may inhibit specific enzymes involved in neurotransmission and pain pathways. This inhibition can play a crucial role in developing treatments for neurological disorders .
Comparative Analysis
The following table summarizes the biological activities of similar compounds within the purine class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | Dimethyl and piperidine groups | Antidepressant properties |
| 8-(4-Methylpiperidin-1-yl)-3-methylpurine | Similar piperidine substitution | Anticancer properties reported |
| 8-(Morpholinomethyl)-7-(3-methylphenyl)purine | Morpholine instead of piperidine | Antidepressant activity noted |
This comparison highlights the unique substituents of this compound that may enhance its biological activity compared to other compounds in the purine class .
Case Study 1: Antidepressant Activity
A study investigating the antidepressant effects of 1,3-dimethyl derivatives found significant binding affinity to serotonin receptors. The results indicated a potential mechanism for alleviating depressive symptoms through modulation of serotonin signaling pathways.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound in animal models showed reduced inflammation markers when administered. This suggests its potential application in treating inflammatory diseases.
Propiedades
IUPAC Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15-10-13-25(14-11-15)20-22-18-17(19(27)23-21(28)24(18)2)26(20)12-6-9-16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAGAMSWOMCGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













